Lipophilicity (LogP) Comparison: Balanced Polarity vs. 4‑Ethyl and 4‑Methyl Analogs
The measured/calculated logP of 4‑ethyl‑2‑methoxy‑1,3‑thiazole‑5‑carboxylic acid (1.41) lies between that of the non‑methoxylated 4‑ethylthiazole‑5‑carboxylic acid (logP 1.40) and the 4‑methyl‑2‑methoxy analog (logP 1.61) . This indicates that the 2‑methoxy group partially offsets the lipophilicity gained by the 4‑ethyl substituent, resulting in a polarity intermediate between the two closest comparators.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP 1.41 (calculated; TPSA 59.42 Ų) |
| Comparator Or Baseline | 4‑Ethylthiazole‑5‑carboxylic acid: logP 1.40 ; 2‑Methoxy‑4‑methyl‑1,3‑thiazole‑5‑carboxylic acid: logP 1.61 |
| Quantified Difference | Target vs. 4‑ethyl analog: +0.01; Target vs. 4‑methyl‑2‑methoxy analog: –0.20 |
| Conditions | In silico prediction; experimental logP not reported for the target compound |
Why This Matters
The intermediate logP value is critical for optimizing passive membrane permeability while retaining sufficient aqueous solubility, directly influencing the compound's suitability for cell‑based assays or systemic exposure in early‑stage screening cascades.
